molecular formula C20H18ClN3O2 B2621253 N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922979-69-9

N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2621253
CAS No.: 922979-69-9
M. Wt: 367.83
InChI Key: WCFOARBSQJPGRM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a pyridazinone core substituted with a 3,4-dimethylphenyl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 2-chlorophenyl group.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFOARBSQJPGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the pyridazinone derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogenated positions on the phenyl rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated precursors, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of pyridazinone and acetamide derivatives. Below is a detailed comparison with key analogues identified in the literature.

Pyridazinone-Based Analogues

a) N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X)
  • Structure: Shares the pyridazinone core but incorporates a furan substituent at position 3 and a pyridinone-linked acetamide chain.
  • Key Differences: Substituent at position 3: Furan vs. 3,4-dimethylphenyl in the target compound. Acetamide chain: Extended ethyl linker and additional pyridinone group.
  • Functional Implications : Compound X demonstrated the highest binding affinity (−8.1 kcal/mol) in a screen of 83,846 compounds, attributed to its dual heterocyclic moieties enhancing interactions with hydrophobic pockets .
b) 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
  • Structure: Pyridazinone core with a 4-chlorophenyl substituent and acetic acid side chain.
  • Key Differences :
    • Substituent at position 3: 4-Chlorophenyl vs. 3,4-dimethylphenyl.
    • Functional group: Carboxylic acid vs. acetamide.
  • Functional Implications : The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the target compound’s acetamide .
c) 2-[3-(3,4-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
  • Structure : Features a 3,4-dimethoxyphenyl group at position 3.
  • Key Differences :
    • Substituent electronics: Methoxy groups (electron-donating) vs. methyl groups (moderately electron-donating).
  • Functional Implications : Methoxy groups could increase steric hindrance and alter binding kinetics compared to the target compound’s dimethyl substitution .

Pyrimidinone and Thioether Analogues

a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Structure: Pyrimidinone core with a thioether linkage and dichlorophenyl acetamide.
  • Key Differences: Core heterocycle: Pyrimidinone (six-membered ring with two nitrogens) vs. pyridazinone (six-membered ring with two adjacent nitrogens). Substituent: Thioether group absent in the target compound.
  • Functional Implications : The thioether may confer redox activity but reduce metabolic stability .

Substituent Position and Conformational Effects

Crystal structure analyses of related dichlorophenyl acetamides (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal that substituent positioning significantly impacts molecular conformation. For instance:

  • Dihedral angles between aromatic rings vary (54.8°–77.5°), influencing intermolecular interactions like hydrogen bonding .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Position 3 Substituent Acetamide Chain Molecular Weight Notable Properties
Target Compound Pyridazinone 3,4-Dimethylphenyl N-(2-chlorophenyl) 397.87* High lipophilicity
Compound X Pyridazinone Furan Ethyl-pyridinone-linked ~450 (estimated) High binding affinity (−8.1 kcal/mol)
2-[3-(4-Chlorophenyl)-...]acetic Acid Pyridazinone 4-Chlorophenyl Acetic acid 248.22 Enhanced solubility
2-[(4-Methylpyrimidin-2-yl)thio]-...acetamide Pyrimidinone 4-Methyl Thioether, dichlorophenyl 344.21 Redox-active thioether

*Calculated based on molecular formula.

Research Findings and Implications

  • Substituent Electronics : Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance hydrophobic interactions, while halogens (Cl, F) improve binding specificity .
  • Core Heterocycle: Pyridazinones generally exhibit better metabolic stability than pyrimidinones due to reduced susceptibility to enzymatic oxidation .
  • Conformational Flexibility : Steric effects from 3,4-dimethylphenyl in the target compound may restrict rotation, favoring bioactive conformations .

Biological Activity

N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This compound belongs to the class of pyridazinone derivatives and is characterized by a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dihydropyridazinone core. Understanding its biological activity is crucial for exploring its pharmacological potential.

Molecular Formula

  • C : 20
  • H : 18
  • Cl : 1
  • N : 3
  • O : 3

Structural Representation

The compound can be represented by the following structural formula:

InChI=InChI 1S C20H18ClN3O3 c1 27 16 8 6 14 7 9 16 18 10 11 20 26 24 23 18 13 19 25 22 12 15 4 2 3 5 17 15 21 h2 11H 12 13H2 1H3 H 22 25 \text{InChI}=\text{InChI 1S C20H18ClN3O3 c1 27 16 8 6 14 7 9 16 18 10 11 20 26 24 23 18 13 19 25 22 12 15 4 2 3 5 17 15 21 h2 11H 12 13H2 1H3 H 22 25 }

This compound exhibits biological activity through its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects. Detailed studies are required to elucidate the exact pathways involved.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The presence of the chlorophenyl and dimethylphenyl groups is believed to enhance its cytotoxic effects on cancer cells.
  • Anticonvulsant Properties : Similar compounds in the pyridazinone class have shown promise in treating seizure disorders. The structure of this compound may contribute to similar effects.
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AnticonvulsantPotential reduction in seizure frequency
AntimicrobialEffective against various bacterial strains

Case Study Example

A study conducted on similar pyridazinone derivatives revealed significant anticancer activity against various cell lines. The study indicated that structural modifications could enhance potency and selectivity for cancer cells. The findings suggest that this compound could be a candidate for further investigation in cancer therapy.

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